4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}BENZOIC ACID
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Overview
Description
4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}BENZOIC ACID is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes an ethylsulfanyl group and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}BENZOIC ACID typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown promise as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls, while its anti-inflammatory effects are linked to the inhibition of specific enzymes involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole family, known for its aromaticity and biological activity.
Benzothiazole: A similar compound with a fused benzene and thiazole ring, used in various industrial applications.
Thiazolidine: A saturated analog of thiazole, with applications in medicinal chemistry.
Uniqueness
4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}BENZOIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethylsulfanyl group and benzoic acid moiety provide additional sites for chemical modification, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H11NO3S2 |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-[(Z)-(2-ethylsulfanyl-5-oxo-1,3-thiazol-4-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C13H11NO3S2/c1-2-18-13-14-10(12(17)19-13)7-8-3-5-9(6-4-8)11(15)16/h3-7H,2H2,1H3,(H,15,16)/b10-7- |
InChI Key |
PXOZZALUUBNNST-YFHOEESVSA-N |
SMILES |
CCSC1=NC(=CC2=CC=C(C=C2)C(=O)O)C(=O)S1 |
Isomeric SMILES |
CCSC1=N/C(=C\C2=CC=C(C=C2)C(=O)O)/C(=O)S1 |
Canonical SMILES |
CCSC1=NC(=CC2=CC=C(C=C2)C(=O)O)C(=O)S1 |
Origin of Product |
United States |
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